molecular formula C18H12N4 B120551 5,12-Dihydroquinoxalino[2,3-b]phenazine CAS No. 531-47-5

5,12-Dihydroquinoxalino[2,3-b]phenazine

Cat. No. B120551
CAS RN: 531-47-5
M. Wt: 284.3 g/mol
InChI Key: IFXSPEWBAZHCCC-UHFFFAOYSA-N
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Patent
US09120803B2

Procedure details

2,5-Dihydroxy-1,4-dibenzoquinone (4, 30.0 g, 0.2 mol) was added to a solution of o-phenylendiamine (5, 115.79 g, 1.1 mol) in benzyl alcohol (11.6 vol). The reaction mixture was heated to 135-140° C. and stirred for 20 hours. The reaction mixture was cooled to room temperature, and ethanol (120 mL) was added. The resulting suspension was filtered through a Buchner funnel and the solid was washed with ethanol (120 mL) and dried under vacuum in an oven at 60-70° C. to furnish 5,14-Dihydro-5,7,12,14-tetraazapentacene 3. Yield: 92%; HPLC purity: 99.56%.
[Compound]
Name
2,5-Dihydroxy-1,4-dibenzoquinone
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
115.79 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[CH2:9](O)[CH3:10]>C(O)C1C=CC=CC=1>[CH:6]1[C:1]2[NH:8][C:9]3[C:10](=[CH:6][C:1]4[C:2]([CH:3]=3)=[N:8][C:1]3[C:2](=[CH:3][CH:4]=[CH:5][CH:6]=3)[N:7]=4)[NH:7][C:2]=2[CH:3]=[CH:4][CH:5]=1

Inputs

Step One
Name
2,5-Dihydroxy-1,4-dibenzoquinone
Quantity
30 g
Type
reactant
Smiles
Name
Quantity
115.79 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C1=CC=CC=C1)O
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
137.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered through a Buchner funnel
WASH
Type
WASH
Details
the solid was washed with ethanol (120 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum in an oven at 60-70° C.

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C1=CC=CC=2NC3=CC4=NC5=CC=CC=C5N=C4C=C3NC12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.